REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][CH2:12][C:13]#[N:14])([O-])=O.[Cl-].[NH4+].C1(C)C=CC=CC=1>CO.O.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][CH2:12][C:13]#[N:14] |f:1.2|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
663 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
412 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined toluene phases are dried
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel (eluent toluene/ethyl acetate 10:1 v/v)
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC=C1)CCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |